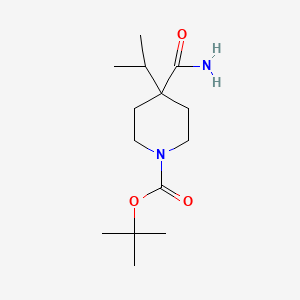









|
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11]([CH:17]([CH3:19])[CH3:18])([C:14](O)=[O:15])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(Cl)(=O)C(Cl)=O.C[N:27](C)C=O.[OH-].[NH4+]>ClCCl>[NH2:27][C:14]([C:11]1([CH:17]([CH3:19])[CH3:18])[CH2:12][CH2:13][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[CH2:9][CH2:10]1)=[O:15] |f:3.4|
|


|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)C(C)C
|
|
Name
|
|
|
Quantity
|
2.76 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
10 μL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring 1 h at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was concentrated
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in tetrahydrofuran (5 ml)
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a small volume
|
|
Type
|
ADDITION
|
|
Details
|
poured into 50 ml of 1 M NaOH
|
|
Type
|
ADDITION
|
|
Details
|
diluted with 50 ml of ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous was extracted with 2×25 ml of ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
the combined organics were washed with 25 ml of brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.52 mmol | |
| AMOUNT: MASS | 411 mg | |
| YIELD: PERCENTYIELD | 82% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |